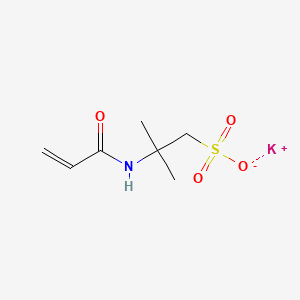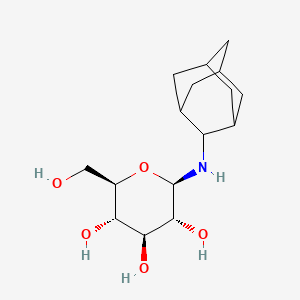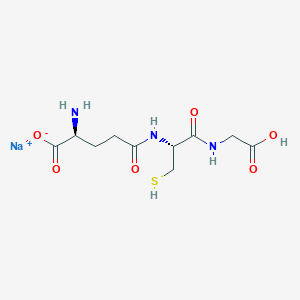
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate is a chemical compound with a complex structure that includes a cyclopentyl group attached to a phenyl ring, an isopropylamino group, and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl magnesium bromide.
Addition of Isopropylamine: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydrogenation and Maleate Formation: The final step involves the hydrogenation of the intermediate to form the ethanol group, followed by the addition of maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different substituents at the isopropylamino group
Applications De Recherche Scientifique
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate can be compared with similar compounds to highlight its uniqueness:
1-(4-Cyclopentylphenyl)-2-(methylamino)ethanol: Similar structure but with a methylamino group instead of an isopropylamino group.
1-(4-Cyclopentylphenyl)-2-(ethylamino)ethanol: Contains an ethylamino group, leading to different chemical and biological properties.
1-(4-Cyclopentylphenyl)-2-(propylamino)ethanol: Features a propylamino group, which affects its reactivity and applications.
Propriétés
Numéro CAS |
85689-83-4 |
|---|---|
Formule moléculaire |
C20H29NO5 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-[(4-cyclopentylphenyl)methoxymethyl]propan-2-amine |
InChI |
InChI=1S/C16H25NO.C4H4O4/c1-13(2)17-12-18-11-14-7-9-16(10-8-14)15-5-3-4-6-15;5-3(6)1-2-4(7)8/h7-10,13,15,17H,3-6,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
NDJXJNKNXUWHTE-BTJKTKAUSA-N |
SMILES isomérique |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















